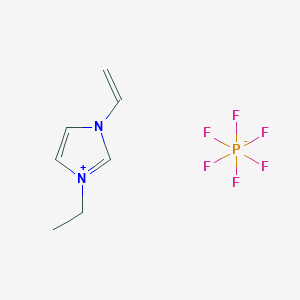

六氟磷酸1-乙烯基-3-乙基咪唑鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is a commonly used ionic liquid ligand, often used in organic synthesis and catalytic reactions . It can be used as a solvent and catalyst in reactions based on metal catalysts . This compound can also be used in the synthesis of other high polymer compounds, such as polymers and block copolymers .

Molecular Structure Analysis

The molecular formula of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is C7H11F6N2P . The InChI code is 1S/C7H11N2.F6P/c1-3-8-5-6-9 (4-2)7-8;1-7 (2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 . The Canonical SMILES is CC [N+]1=CN (C=C1)C=C.F [P-] (F) (F) (F) (F)F .

Physical and Chemical Properties Analysis

The molecular weight of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is 268.14 g/mol . It has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 2 rotatable bond count . The topological polar surface area is 8.8 Ų . The exact mass and monoisotopic mass are 268.05640433 g/mol . The complexity is 164 .

科学研究应用

1. 脱硫性能

六氟硼酸1-乙烯基-3-乙基咪唑鎓离子液体已被用于改性硅胶以进行脱硫。这些改性硅胶在从模型燃料中去除硫化物(如2-甲基噻吩、苯并噻吩和二苯并噻吩)方面显示出潜力(Li等人,2014年)。

2. 有机反应中的催化

已合成六氟磷酸3-(氰基甲基)-1-乙烯基咪唑鎓均聚物,并将其用作Pd纳米颗粒的载体。这种组合催化了水中的芳基碘化物和溴化物的还原性均偶联反应,展示了在有机合成中的潜力(Wang等人,2013年)。

3. 自由基聚合

六氟磷酸1-丁基-3-甲基咪唑鎓,一种相关的离子液体,已用于甲基丙烯酸甲酯的铜(I)介导的活性自由基聚合。该过程产生具有窄多分散性的聚合物,提高反应速率并简化聚合物分离(Carmichael等人,2000年)。

4. 缓蚀

六氟磷酸1-乙烯基-3-氨基丙基咪唑鎓等离子液体显示出有效的缓蚀性能。它们充当混合型缓蚀剂并表现出高效率,突出了它们在腐蚀环境中保护材料的潜力(Guo等人,2017年)。

5. 聚合物中的电导率

已合成含有1-乙烯基-3-乙基咪唑鎓和各种阴离子的聚合物离子液体,以探索它们的热稳定性、耐热性和离子电导率。这些聚合物盐表现出显着的电导率,这对电化学器件中的应用至关重要(Vygodskii等人,2007年)。

6. 在电化学器件中的应用

源自1-乙烯基-3-乙基咪唑鎓等单体的聚合物离子液体纳米粒子已被用作锂离子电池电极中的粘合剂。它们有助于优异的循环性能和稳定性,使其在储能技术中具有价值(Zamory等人,2013年)。

7. 表面性质研究

已通过逆气相色谱法等方法研究了离子液体的表面性质,包括六氟磷酸1-烷基-3-乙烯基咪唑鎓。这些研究对于理解离子液体与各种物质的相互作用及其潜在应用至关重要(Wang等人,2020年)。

安全和危害

作用机制

Target of Action

The primary target of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is the LiFePO4 cathodes in lithium-ion batteries . The compound acts as a cross-linked and conductive binder, enhancing the electrochemical performance of the electrodes .

Mode of Action

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate interacts with its targets by forming a strong adhesion/cohesion with the LiFePO4 cathodes . This interaction helps maintain an integrated cathode structure during hundreds of cycles without cracks and delamination .

Biochemical Pathways

The ionic structure of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate contributes to the transport of Li+ ions between the cathode interfaces with low polarization . This process is crucial for the functioning of lithium-ion batteries.

Result of Action

The result of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate’s action is an enhanced electrochemical performance of the LiFePO4 cathodes . Specifically, the cathodes exhibit an excellent rate performance with a high specific capacity and remarkable cycle stability .

Action Environment

The action of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is influenced by environmental factors such as temperature and light, which are crucial for the photopolymerization process used to synthesize the compound . .

属性

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXFPXRCWMKTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B2613067.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)

![5-[(4,4-Difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2613071.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)

![ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B2613085.png)

![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)

![2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2613089.png)